molecular formula C18H12N2O2 B11520676 (1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)[(4-methylphenyl)amino]acetonitrile

(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)[(4-methylphenyl)amino]acetonitrile

Cat. No.: B11520676
M. Wt: 288.3 g/mol
InChI Key: PRIFNPLQBGUJIN-UHFFFAOYSA-N
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Description

2-(1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YLIDENE)-2-[(4-METHYLPHENYL)AMINO]ACETONITRILE is a complex organic compound that features both an indene and a nitrile functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YLIDENE)-2-[(4-METHYLPHENYL)AMINO]ACETONITRILE typically involves multi-step organic reactions. A common approach might include:

    Formation of the Indene Derivative: Starting from a suitable indene precursor, the 1,3-dioxo group can be introduced through oxidation reactions.

    Nitrile Introduction: The final step involves the formation of the nitrile group, often through dehydration of an amide intermediate.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indene moiety.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

    Substitution: Various substitution reactions can occur, especially at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Halogenation reagents like bromine (Br2) or chlorination agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology and Medicine

Industry

In industry, it might be used in the development of new materials, such as polymers or advanced coatings, due to its structural properties.

Mechanism of Action

The mechanism by which 2-(1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YLIDENE)-2-[(4-METHYLPHENYL)AMINO]ACETONITRILE exerts its effects would depend on its specific application. For example, in a biochemical context, it might interact with specific enzymes or receptors, altering their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Dioxo-2,3-dihydro-1H-inden-2-ylidene)-2-[(4-chlorophenyl)amino]acetonitrile
  • 2-(1,3-Dioxo-2,3-dihydro-1H-inden-2-ylidene)-2-[(4-methoxyphenyl)amino]acetonitrile

Properties

Molecular Formula

C18H12N2O2

Molecular Weight

288.3 g/mol

IUPAC Name

1-hydroxy-N-(4-methylphenyl)-3-oxoindene-2-carboximidoyl cyanide

InChI

InChI=1S/C18H12N2O2/c1-11-6-8-12(9-7-11)20-15(10-19)16-17(21)13-4-2-3-5-14(13)18(16)22/h2-9,21H,1H3

InChI Key

PRIFNPLQBGUJIN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=C(C#N)C2=C(C3=CC=CC=C3C2=O)O

Origin of Product

United States

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